1-(Thiophen-2-yl)pentane-1,3-dione
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Overview
Description
1-(Thiophen-2-yl)pentane-1,3-dione is an organic compound that features a thiophene ring attached to a pentane-1,3-dione moiety. Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Thiophen-2-yl)pentane-1,3-dione can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)pentane-1,3-dione involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)butane-1,3-dione: Similar structure but with a shorter carbon chain.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Contains trifluoromethyl groups, which can alter its chemical properties
Uniqueness
1-(Thiophen-2-yl)pentane-1,3-dione is unique due to its specific combination of a thiophene ring and a pentane-1,3-dione moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
1-(Thiophen-2-yl)pentane-1,3-dione is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structural features, including the thiophene moiety and the diketone functionality, suggest possible interactions with biological targets such as enzymes and receptors.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound consists of a pentane backbone with two carbonyl groups and a thiophene ring, contributing to its reactivity and biological properties.
1. Histone Deacetylase Inhibition
Research has indicated that compounds similar to this compound may act as inhibitors of histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer. A study highlighted that substituted thienyl hydroxamic acids exhibit significant HDAC inhibitory activity, suggesting that derivatives of thiophene-containing diketones could share similar properties .
2. Antitumor Activity
In vitro studies have shown that certain thiophene derivatives possess antitumor properties. For instance, compounds with a thiophene ring have been evaluated for their ability to inhibit tumor cell proliferation. The presence of the diketone functionality in this compound may enhance its cytotoxic effects against cancer cell lines .
3. Anti-inflammatory Effects
Compounds containing thiophene rings have also been studied for their anti-inflammatory effects. The potential mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Case Studies
Several studies have investigated the biological activities of thiophene derivatives:
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The diketone moiety can form chelates with metal ions in enzyme active sites, thereby inhibiting enzyme activity.
- Receptor Modulation : The thiophene ring may facilitate binding to various receptors involved in signaling pathways related to inflammation and cancer.
Properties
Molecular Formula |
C9H10O2S |
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Molecular Weight |
182.24 g/mol |
IUPAC Name |
1-thiophen-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C9H10O2S/c1-2-7(10)6-8(11)9-4-3-5-12-9/h3-5H,2,6H2,1H3 |
InChI Key |
CCIGLWJLWGCUMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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